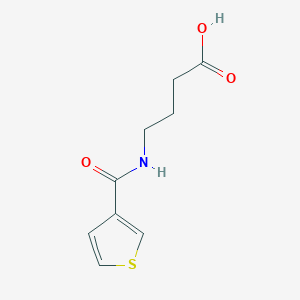

4-(Thiophen-3-ylformamido)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophene-3-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c11-8(12)2-1-4-10-9(13)7-3-5-14-6-7/h3,5-6H,1-2,4H2,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPIDYJJRHATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization for Structural and Purity Confirmation of 4 Thiophen 3 Ylformamido Butanoic Acid

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides detailed information about the molecular structure, bonding, and chemical environment of the atoms within 4-(Thiophen-3-ylformamido)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Assignments and Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Thiophen-3-ylformamido)butanoic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with deshielding effects observed for protons near electronegative atoms (oxygen, nitrogen, sulfur) and aromatic rings.

Expected ¹H NMR Assignments for 4-(Thiophen-3-ylformamido)butanoic acid:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene-H2 | ~8.0-8.2 | Doublet | 1H |

| Thiophene-H4 | ~7.3-7.5 | Doublet of doublets | 1H |

| Thiophene-H5 | ~7.5-7.7 | Doublet | 1H |

| Amide-NH | ~8.0-8.5 | Triplet | 1H |

| Carboxylic Acid-OH | ~10.0-12.0 | Singlet (broad) | 1H |

| α-CH₂ (to COOH) | ~2.3-2.5 | Triplet | 2H |

| β-CH₂ | ~1.8-2.0 | Multiplet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, the spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon.

Expected ¹³C NMR Assignments for 4-(Thiophen-3-ylformamido)butanoic acid:

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Thiophene-C2 | ~125-130 |

| Thiophene-C3 | ~135-140 |

| Thiophene-C4 | ~120-125 |

| Thiophene-C5 | ~125-130 |

| Amide-C=O | ~160-165 |

| Carboxylic Acid-C=O | ~170-175 |

| α-C (to COOH) | ~30-35 |

| β-C | ~25-30 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrational transitions of its functional groups. The FT-IR spectrum of 4-(Thiophen-3-ylformamido)butanoic acid would display characteristic absorption bands for its key functional moieties.

Expected FT-IR Absorption Bands for 4-(Thiophen-3-ylformamido)butanoic acid:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |

| N-H (Amide) | Stretching | 3200-3400 | Medium |

| C-H (Thiophene) | Stretching | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C=O (Amide I) | Stretching | 1630-1680 | Strong |

| N-H (Amide II) | Bending | 1510-1570 | Medium |

| C=C (Thiophene) | Stretching | 1400-1500 | Medium |

Mass Spectrometry: Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

The expected molecular ion peak [M]⁺ for 4-(Thiophen-3-ylformamido)butanoic acid (C₉H₁₁NO₃S) would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 213.05 g/mol ).

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. This could lead to the loss of the butanoic acid side chain or fragments from the thiophene (B33073) ring.

McLafferty Rearrangement: If a gamma-hydrogen is present relative to a carbonyl group, a rearrangement can occur, leading to the loss of a neutral molecule.

Loss of small molecules: Fragmentation may involve the loss of stable neutral molecules such as H₂O, CO, and CO₂.

Predicted Key Fragments:

| m/z | Possible Fragment Structure |

|---|---|

| [M-45]⁺ | Loss of the carboxyl group (-COOH) |

| [M-101]⁺ | Cleavage of the amide bond to lose the butanoic acid moiety |

| 111 | Thiophen-3-ylcarbonyl cation |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are employed to separate the target compound from any impurities, starting materials, or by-products, thereby assessing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For 4-(Thiophen-3-ylformamido)butanoic acid, a suitable mobile phase (eluent) would be a mixture of a polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane (B92381). The compound's polarity, due to the carboxylic acid and amide groups, would result in a moderate retention factor (Rf) value. A pure sample should ideally show a single spot on the TLC plate under UV visualization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for purity determination. A reversed-phase HPLC method would be appropriate for 4-(Thiophen-3-ylformamido)butanoic acid.

Typical HPLC Parameters:

Column: C18 stationary phase

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 254 nm.

A chromatogram of a high-purity sample would show a single major peak corresponding to 4-(Thiophen-3-ylformamido)butanoic acid, with any impurities appearing as minor peaks. The peak area percentage of the main peak is used to quantify the purity of the compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, 4-(Thiophen-3-ylformamido)butanoic acid, with its carboxylic acid and amide functional groups, is a polar and non-volatile molecule. Direct GC analysis is therefore challenging, as it would likely lead to poor chromatographic performance, including broad peaks and thermal decomposition in the injector or column. nih.govsigmaaldrich.com To overcome these limitations, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.govsigmaaldrich.com

A common and effective derivatization strategy for compounds containing carboxylic acid and amide functionalities involves a two-step process: esterification of the carboxylic acid group followed by silylation of the amide N-H group. For instance, the carboxylic acid can be converted to its methyl ester using diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. Subsequently, the amide hydrogen can be replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

The derivatized 4-(Thiophen-3-ylformamido)butanoic acid can then be analyzed using a high-resolution capillary GC system, typically equipped with a flame ionization detector (FID) for purity assessment or a mass spectrometer (MS) for structural confirmation. The choice of capillary column is critical for achieving optimal separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), would be suitable for this type of derivatized analyte.

A hypothetical GC method for the analysis of derivatized 4-(Thiophen-3-ylformamido)butanoic acid is presented in the interactive data table below. The temperature program is designed to ensure the efficient separation of the analyte from any impurities or by-products from the derivatization reaction.

Interactive Data Table: Hypothetical GC Method Parameters

| Parameter | Value |

| Column | Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID or MS Transfer Line) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 100 °C |

| Hold Time | 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C |

| Final Hold Time | 5 min |

By employing such a method, the purity of the 4-(Thiophen-3-ylformamido)butanoic acid sample can be determined by measuring the relative peak area of the derivatized analyte. When coupled with mass spectrometry, the resulting mass spectrum would provide a unique fragmentation pattern, offering definitive structural confirmation of the derivatized molecule.

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of sufficient quality be obtained, X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. acs.org

For 4-(Thiophen-3-ylformamido)butanoic acid, the process would involve growing single crystals, typically by slow evaporation of a suitable solvent or by vapor diffusion. A selected crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.

Analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent structure solution and refinement would reveal the precise atomic coordinates. For thiophene derivatives, it is not uncommon to observe interesting solid-state phenomena, such as polymorphism or the presence of specific intermolecular contacts involving the sulfur atom. acs.orgresearchgate.net

Based on the analysis of structurally related molecules, a hypothetical set of crystallographic data for 4-(Thiophen-3-ylformamido)butanoic acid is presented in the interactive data table below. This data is illustrative of what might be expected from a successful single-crystal X-ray diffraction experiment.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₁₁NO₃S |

| Formula Weight | 213.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.5 Å |

| b | 8.2 Å |

| c | 12.1 Å |

| β | 105.5° |

| Volume | 1002.3 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.412 g/cm³ |

The refined crystal structure would confirm the connectivity of the atoms, the planarity of the thiophene ring and the amide group, and the conformation of the butanoic acid chain. Furthermore, the analysis of the crystal packing would likely reveal intermolecular hydrogen bonds involving the carboxylic acid proton and the amide carbonyl oxygen, as well as potentially weaker interactions involving the thiophene sulfur atom. This detailed structural information is invaluable for understanding the physicochemical properties of the compound and its potential interactions with biological targets.

Computational and Theoretical Investigations of 4 Thiophen 3 Ylformamido Butanoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to determine optimized molecular geometries and electronic properties. For 4-(Thiophen-3-ylformamido)butanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the lowest energy conformation of the molecule. mdpi.comnih.govresearchgate.net These calculations would precisely determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

The structure consists of a thiophene (B33073) ring connected via an amide linkage to a butanoic acid chain. DFT would reveal the planarity of the thiophene and amide groups and the flexible conformational nature of the aliphatic butanoic acid chain.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energies and spatial distribution are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.commdpi.com For 4-(Thiophen-3-ylformamido)butanoic acid, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed across the formamido and carboxylic acid moieties. DFT calculations on similar thiophene derivatives have shown energy gaps in the range of 3.44 to 4.65 eV, suggesting they are generally stable compounds. mdpi.com

Table 1: Predicted Frontier Orbital Properties for 4-(Thiophen-3-ylformamido)butanoic Acid (Note: These are estimated values based on analogous compounds for illustrative purposes.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

| Ionization Potential | 6.8 | Energy required to remove an electron |

| Electron Affinity | 1.5 | Energy released when gaining an electron |

Natural Bond Orbital (NBO) analysis provides insight into the charge distribution and interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). This analysis is used to understand hyperconjugation and intramolecular charge transfer, which contribute to molecular stability.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent intermediate potential.

In the MEP map of 4-(Thiophen-3-ylformamido)butanoic acid, the most negative regions (red) would be concentrated around the oxygen atoms of the carbonyl and carboxylic acid groups, identifying them as sites for hydrogen bond accepting and interaction with electrophiles. The most positive region (blue) would likely be located on the amide hydrogen and the carboxylic acid hydrogen, indicating their roles as hydrogen bond donors. proteopedia.org The thiophene ring would show a moderately negative potential due to its aromatic π-electron system.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like 4-(Thiophen-3-ylformamido)butanoic acid, MD simulations are essential for exploring its conformational landscape. The butanoic acid chain can adopt numerous conformations, and MD can reveal the most stable or frequently occurring ones in a given environment, such as in an aqueous solution.

MD simulations are also critical for studying how this molecule might interact with a biological target, such as a protein. researchgate.netnih.gov By placing the molecule in the binding site of a protein, simulations can track its movement and interactions over nanoseconds. nih.gov This provides insights into the stability of the binding pose, identifies key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and can help explain the structural basis for its biological activity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiophene-Butanoic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For thiophene-butanoic acid analogues, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net Studies on thiophene derivatives have successfully used 3D-QSAR models to correlate molecular fields with activity, identifying key structural features responsible for their biological effects. nih.govresearchgate.net For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of a substituent on the thiophene ring enhances activity, guiding the design of more potent analogues. researchgate.net Such models are validated internally (e.g., cross-validation) and externally to ensure their predictive power. nih.govmdpi.com

In Silico Prediction of Drug-like Properties and ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics (e.g., miLogP, TPSA)

In the early stages of drug discovery, in silico models are used extensively to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles before expensive synthesis and testing. researchgate.netnih.gov Various online tools and software can calculate key physicochemical descriptors related to ADME.

For 4-(Thiophen-3-ylformamido)butanoic acid, these predictions provide a preliminary assessment of its potential as an oral drug candidate. Key parameters include:

miLogP: A measure of lipophilicity, which affects solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms, which correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for 4-(Thiophen-3-ylformamido)butanoic Acid (Note: These values are generated from computational models and provide an estimation of the compound's properties.)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 213.25 g/mol | Complies with drug-likeness rules (<500) |

| miLogP | 1.35 | Optimal lipophilicity for oral absorption |

| TPSA | 85.99 Ų | Good potential for intestinal absorption |

| Number of H-Bond Donors | 2 | Complies with drug-likeness rules (<5) |

| Number of H-Bond Acceptors | 3 | Complies with drug-likeness rules (<10) |

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

These in silico predictions suggest that 4-(Thiophen-3-ylformamido)butanoic acid possesses favorable physicochemical properties consistent with those of orally bioavailable drugs. rjptonline.org

Pharmacological and Biological Activity Profiling: Mechanistic Insights of 4 Thiophen 3 Ylformamido Butanoic Acid

Enzyme Modulation and Inhibition Studies

The interaction of small molecules with enzymes is a primary mechanism through which therapeutic effects are achieved. Research into 4-(thiophen-3-ylformamido)butanoic acid has explored its potential to modulate the activity of key enzyme families, including histone deacetylases and carbonic anhydrases.

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation by controlling the acetylation of histone and non-histone proteins. mdpi.commdpi.com Their inhibition can lead to cell cycle arrest, differentiation, and apoptosis, making them significant targets in cancer therapy. mdpi.commdpi.com

The butanoic acid moiety of 4-(thiophen-3-ylformamido)butanoic acid is structurally analogous to butyrate (B1204436), a well-characterized short-chain fatty acid known to be a potent inhibitor of class I and class II HDACs. nih.govgsartor.org Butyrate's inhibitory activity is linked to the suppression of malignant transformation and the stimulation of apoptosis in precancerous cells. nih.gov Studies on butyrate and other related short-chain fatty acids have demonstrated their efficacy in inhibiting HDAC activity, with butyrate being one of the most potent inhibitors found in nuclear extracts from HT-29 human colon carcinoma cells. nih.gov While direct enzymatic assays on 4-(thiophen-3-ylformamido)butanoic acid are not extensively detailed in the available literature, its structural similarity to butyrate suggests a plausible mechanism for HDAC inhibition. The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a cap region; the thiophene (B33073) portion of the molecule could serve as the cap. nih.gov

Table 1: HDAC Inhibitory Activity of Butyrate and Related Compounds

| Compound | IC50 (mM) in HT-29 Nuclear Extract |

|---|---|

| Butyrate | 0.09 |

| p-Coumaric acid | 0.19 |

| 3-(4-OH-phenyl)-propionate | 0.62 |

| Caffeic acid | 0.85 |

Data sourced from studies on short-chain fatty acids and polyphenol metabolites. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications, including in the treatment of glaucoma and cancer. nih.govmdpi.com The thiophene moiety is a key structural feature in a class of potent carbonic anhydrase inhibitors. mdpi.com Specifically, compounds based on a thiophene-sulfonamide scaffold have been shown to be effective inhibitors of various CA isoforms. nih.govdocumentsdelivered.com

A series of 4-substituted 2-thiophenesulfonamides have been shown to inhibit carbonic anhydrase II in vitro at nanomolar concentrations. nih.gov While 4-(thiophen-3-ylformamido)butanoic acid is not a sulfonamide, the presence of the thiophene ring suggests potential, albeit likely weaker, interaction with the active site of carbonic anhydrases. The exploration of this compound as a CA inhibitor is a logical extension of the known pharmacology of thiophene derivatives.

For HDACs, the inhibitory mechanism of short-chain fatty acids like butyrate is thought to be noncompetitive. gsartor.org These inhibitors access a tube-like pocket in the catalytic domain of the enzyme where a zinc ion is located at the bottom. researchgate.net The carboxylic acid group is crucial for interacting with this zinc ion and key amino acid residues in the active site, leading to the inhibition of the enzyme's deacetylase activity. It is hypothesized that 4-(thiophen-3-ylformamido)butanoic acid would interact via a similar mechanism, with its butanoic acid chain occupying the active site tunnel.

In the case of carbonic anhydrases, sulfonamide-based inhibitors function by having the anionic sulfonamide group (SO₂NH⁻) bind directly to the zinc ion within the enzyme's active site. mdpi.com This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. mdpi.com Any potential inhibitory activity of 4-(thiophen-3-ylformamido)butanoic acid would likely involve a different binding mode, possibly with the thiophene ring and carboxylic acid group interacting with amino acid residues at the entrance or within the active site, rather than direct coordination to the zinc ion.

Receptor Interaction Studies: Agonism or Antagonism at Specific Receptors

Beyond enzyme modulation, the pharmacological profile of a compound includes its ability to bind to and activate or block specific cellular receptors.

G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), is a receptor for nicotinic acid (niacin) and the ketone body β-hydroxybutyrate. nih.govnih.gov It is also recognized as the receptor through which butyrate exerts some of its biological effects, such as anti-inflammatory actions and maintenance of intestinal integrity. researchgate.netnih.gov

Given that 4-(thiophen-3-ylformamido)butanoic acid contains a butyrate-like backbone, it is a candidate for evaluation as a ligand for GPR109A. Ligands for GPR109A typically possess a carboxylic acid group, which forms a critical salt-bridge interaction with a positively charged arginine residue (Arg111) in the transmembrane domain of the receptor. fu-berlin.de The activation of GPR109A by its ligands initiates intracellular signaling cascades that can lead to various physiological responses. nih.gov For instance, both butyrate and niacin can induce retinaldehyde dehydrogenase (RALDH) activity in dendritic cells, an effect that is dependent on GPR109A signaling. researchgate.net The potential for 4-(thiophen-3-ylformamido)butanoic acid to act as either an agonist or antagonist at this receptor warrants further investigation to fully understand its biological activity.

Table 2: Known Ligands and Key Interacting Residues of GPR109A

| Ligand | Key Interacting Residues | Interaction Type |

|---|---|---|

| Nicotinic acid | Arg111, Ser178, Phe276, Tyr284 | Salt-bridge, H-bond, Aromatic stacking |

| Butyrate | Arg111 (presumed) | Salt-bridge |

| Hippuric Acid | Arg111, K166, Ser178, Ser179 | H-bond |

Data compiled from mutagenesis and molecular modeling studies. nih.govfu-berlin.denih.gov

Cellular-Level Biological Responses (In Vitro)

The ultimate biological effect of a compound is observed at the cellular level. In vitro cell-based assays are critical for elucidating the functional consequences of enzyme inhibition or receptor modulation. The potential dual action of 4-(thiophen-3-ylformamido)butanoic acid as both an HDAC inhibitor and a GPR109A ligand suggests it could elicit complex cellular responses.

HDAC inhibition by compounds like butyrate is known to have multiple effects on cultured mammalian cells, including the inhibition of cell proliferation, induction of differentiation, and apoptosis. nih.govnih.gov These effects are often mediated by the hyperacetylation of histones, which alters gene expression. nih.gov For example, HDAC inhibition can lead to the transcriptional activation of genes like p21, which in turn inhibits cyclin-dependent kinases to cause cell cycle arrest. nih.gov

Simultaneously, activation of GPR109A can trigger anti-inflammatory pathways. In retinal pigment epithelial cells, GPR109A activation by ligands suppresses the expression of inflammatory cytokines like IL-6 and CCL2. nih.gov In the context of intestinal health, GPR109A signaling is required for promoting the secretion of IgA, which is vital for mucosal immunity. nih.gov Therefore, in vitro studies on relevant cell lines (e.g., colon cancer cells, immune cells) would be necessary to determine if 4-(thiophen-3-ylformamido)butanoic acid induces effects consistent with HDAC inhibition (e.g., changes in histone acetylation, cell cycle arrest) or GPR109A activation (e.g., anti-inflammatory responses), or a combination of both.

Assessment of Antiproliferative Effects in Cell Lines

There is no specific data available in the reviewed literature concerning the antiproliferative effects of 4-(thiophen-3-ylformamido)butanoic acid. However, extensive research has been conducted on various thiophene carboxamide derivatives, revealing significant cytotoxic and antiproliferative activities against several cancer cell lines. mdpi.commdpi.com These compounds often act through mechanisms such as the inhibition of crucial cellular enzymes or disruption of microtubule dynamics. mdpi.com

One study focused on thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4 (CA-4). mdpi.com The synthesized compounds demonstrated substantial antiproliferation properties against the Hep3B cancer cell line. mdpi.com For instance, compounds 2b and 2e were identified as the most potent agents against a majority of the evaluated cancer cell lines. mdpi.com

In another study, novel thiophene-3-carboxamide (B1338676) derivatives based on the VEGFR-2 inhibitor PAN-90806 were synthesized and evaluated. nih.gov Compound 14d from this series exhibited excellent anti-proliferative activity against HCT116, MCF7, PC3, and A549 cell lines, with an effective VEGFR-2 inhibitory activity (IC50 value of 191.1 nM). nih.gov The mechanism of action for compound 14d was found to involve cell cycle blockage, induction of apoptosis, and an increase in reactive oxygen species (ROS) production. nih.gov

Furthermore, a series of four compounds with a thiophene carboxamide scaffold were synthesized and evaluated for their cytotoxic effects against A375, HT-29, and MCF-7 cancer cell lines. mdpi.com Among them, compound MB-D2 proved to be the most cytotoxic and was highly selective against A375 cancer cells, activating caspases 3/7 and causing mitochondrial depolarization. mdpi.com

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 2b | Hep3B | 5.46 | mdpi.com |

| Compound 2e | Hep3B | 12.58 | mdpi.com |

| Compound 14d | VEGFR-2 (inhibition) | 0.1911 | nih.gov |

| MB-D2 | A375 | Significant cytotoxicity observed | mdpi.com |

Evaluation of Antimicrobial Properties against Bacterial and Fungal Strains

Specific data on the antimicrobial properties of 4-(thiophen-3-ylformamido)butanoic acid is not available. However, numerous studies have demonstrated the potent antibacterial and antifungal activities of various thiophene derivatives. nih.govfrontiersin.orgnih.gov

One study reported on two thiophene-3-carboxamide derivatives, 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methoxyphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , which showed both antibacterial and antifungal activities. nih.gov

Another study on novel thiophene-2-carboxamide derivatives revealed that compounds substituted with an amino group at the 3-position displayed higher antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria compared to those with hydroxyl or methyl substitutions. nih.gov For example, compound 7b recorded a high activity index against all tested bacteria. nih.gov

Furthermore, research on other thiophene derivatives has shown promising results against drug-resistant bacteria. frontiersin.org Thiophene derivatives 4 and 8 demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org

| Compound Class/Derivative | Tested Against | Observed Activity | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide derivatives | Bacteria and Fungi | Showed antibacterial and antifungal activities. | nih.gov |

| 3-Amino thiophene-2-carboxamide derivatives (e.g., 7b) | Gram-positive and Gram-negative bacteria | Higher antibacterial activity compared to derivatives with other substitutions. | nih.gov |

| Thiophene derivatives 4 and 8 | Colistin-resistant A. baumannii and E. coli | Bactericidal effects. | frontiersin.org |

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophore Features

While specific SAR studies for 4-(thiophen-3-ylformamido)butanoic acid are not available, research on related thiophene-3-carboxamide derivatives provides valuable insights into the key pharmacophoric features influencing their biological activities.

For thiophene-3-carboxamide derivatives acting as dual inhibitors of c-Jun N-terminal kinase (JNK), comprehensive SAR studies have been reported. nih.gov These studies suggest that the compounds may function as both ATP and JIP mimetics, potentially binding to both the ATP binding site and the docking site of the kinase. nih.gov

In the context of anticancer activity, SAR studies on thiophene carboxamide analogs of the natural product solamin revealed that the length of the alkyl chain in the tail part of the molecule plays an essential role in their growth inhibitory activity against human cancer cell lines. jst.go.jp Shortening the alkyl chain was found to significantly affect their potency. jst.go.jp

For thiophene derivatives with antimicrobial activity, the nature and position of substituents on the thiophene ring are critical. nih.gov For instance, the presence of an amino group at the 3-position of thiophene-2-carboxamides was found to enhance antibacterial activity. nih.gov In another series of antimicrobial thiophenes, the presence of a benzamide (B126) group at position 2 and a piperidin-4-yloxy group at the ortho position of a phenyl ring attached to the thiophene was associated with reduced minimum inhibitory concentrations (MIC) against A. baumannii and E. coli. frontiersin.org The findings from these studies underscore the importance of the substitution pattern on the thiophene ring for biological activity. frontiersin.orgnih.gov

Metabolic Transformations and Biotransformation Pathways in Vitro of 4 Thiophen 3 Ylformamido Butanoic Acid

In Vitro Metabolic Stability Assessment using Hepatic Microsomes or Hepatocytes

The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. In vitro systems such as hepatic microsomes and hepatocytes are the gold standard for this purpose. Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP450) superfamily. Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes.

For 4-(Thiophen-3-ylformamido)butanoic acid, an in vitro metabolic stability assay would involve incubating the compound with either human or animal-derived liver microsomes or hepatocytes. The concentration of the parent compound would be monitored over time by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 1: Predicted Parameters in In Vitro Metabolic Stability Assessment

| Parameter | Description | Predicted Influencing Factors for 4-(Thiophen-3-ylformamido)butanoic acid |

| In Vitro Half-life (t½) | Time required for 50% of the parent compound to be metabolized. | Susceptibility of the thiophene (B33073) ring to oxidation by CYP450s. Rate of amide bond hydrolysis by carboxylesterases. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Combined activity of CYP450 enzymes and hydrolases towards the compound. |

Identification and Characterization of Major Metabolites

Following the determination of metabolic stability, the next crucial step is the identification and structural elucidation of the metabolites formed. This is typically achieved by analyzing the incubation mixtures from the stability assays using high-resolution mass spectrometry (HR-MS) to detect and identify new molecular species.

For 4-(Thiophen-3-ylformamido)butanoic acid, several major metabolites can be predicted based on the known biotransformation of its constituent chemical moieties.

One of the primary metabolic pathways for thiophene-containing drugs is the oxidation of the thiophene ring. acs.org This is generally mediated by CYP450 enzymes and can lead to the formation of a reactive thiophene S-oxide intermediate. nih.gov This intermediate can then be trapped by nucleophiles such as glutathione (B108866) (GSH), a tripeptide present in hepatocytes, to form a glutathione conjugate. Further metabolism of the glutathione conjugate can lead to the formation of mercapturic acid derivatives, which are often excreted. Alternatively, the thiophene ring can undergo epoxidation, another CYP450-mediated reaction, which can also lead to downstream products. acs.org For a 3-aroylthiophene, microsomal oxidation has been shown to produce a reactive electrophilic thiophene sulfoxide. nih.gov

Another highly probable metabolic pathway is the hydrolysis of the amide bond. researchgate.netnih.govresearchgate.net This reaction, catalyzed by carboxylesterases and other amidases, would cleave the molecule into two primary metabolites: thiophen-3-carboxylic acid and 4-aminobutanoic acid (GABA). nih.gov These smaller, more polar molecules are generally more readily excreted.

The butanoic acid side chain itself may also be subject to metabolic modification, although this is generally considered a less common pathway for N-acyl amino acids compared to amide bond hydrolysis. frontiersin.orgnih.govnih.gov

Table 2: Predicted Major Metabolites of 4-(Thiophen-3-ylformamido)butanoic acid

| Predicted Metabolite | Metabolic Pathway | Description |

| Thiophen-3-carboxylic acid | Amide Hydrolysis | Formed by the cleavage of the amide bond. |

| 4-aminobutanoic acid (GABA) | Amide Hydrolysis | The other product of amide bond cleavage. |

| Thiophene S-oxide derivative | Thiophene Ring Oxidation | A reactive intermediate formed by CYP450-mediated oxidation of the sulfur atom in the thiophene ring. |

| Glutathione conjugate | Thiophene Ring Oxidation & Conjugation | Formed by the reaction of the reactive thiophene S-oxide with glutathione. |

| Hydroxylated derivatives | Thiophene Ring or Butanoic Acid Chain Oxidation | Introduction of a hydroxyl group on either the thiophene ring or the butanoic acid chain, mediated by CYP450s. |

Elucidation of Biotransformation Pathways and Enzymes Involved

The elucidation of the specific biotransformation pathways and the enzymes responsible is essential for a comprehensive understanding of a compound's metabolism. This is often achieved through a combination of in vitro techniques.

The primary enzymes predicted to be involved in the metabolism of 4-(Thiophen-3-ylformamido)butanoic acid are the cytochrome P450s and carboxylesterases.

Cytochrome P450 (CYP450) Enzymes: These enzymes are expected to be responsible for the oxidation of the thiophene ring. nih.govnih.gov To identify the specific CYP450 isoforms involved (e.g., CYP3A4, CYP2C9, etc.), experiments can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms in microsomal incubations. The metabolism of some thiophene-containing drugs is known to be mediated by specific isoforms like CYP2C9. nih.gov

Carboxylesterases: These enzymes are the most likely candidates for catalyzing the hydrolysis of the amide bond. researchgate.netnih.govnih.govresearchgate.net The involvement of carboxylesterases can be confirmed by using specific inhibitors of these enzymes in microsomal or hepatocyte incubations.

Table 3: Predicted Biotransformation Pathways and Involved Enzymes

| Biotransformation Pathway | Description | Key Enzymes Involved (Predicted) |

| Phase I | ||

| Thiophene Ring Oxidation | Oxidation of the sulfur atom to form an S-oxide or epoxidation of the ring. | Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9). nih.govnih.gov |

| Amide Hydrolysis | Cleavage of the amide bond to yield a carboxylic acid and an amine. | Carboxylesterases, Amidases. researchgate.netnih.govnih.govresearchgate.net |

| Phase II | ||

| Glutathione Conjugation | Conjugation of the reactive thiophene S-oxide with glutathione. | Glutathione S-transferases (GSTs). |

Applications and Future Directions in Chemical Biology and Drug Discovery

Potential as Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. The design of 4-(Thiophen-3-ylformamido)butanoic acid allows for modifications that could transform it into a valuable chemical probe. The thiophene (B33073) ring and the amide linkage are common features in biologically active molecules, suggesting potential interactions with various protein targets.

By incorporating reporter tags, such as fluorescent dyes or biotin, onto the butanoic acid chain, researchers could potentially track the localization of this molecule within cells and identify its binding partners. Such probes could be instrumental in elucidating the roles of specific enzymes or receptors in cellular signaling cascades. Furthermore, the thiophene-3-carboxamide (B1338676) scaffold could be systematically modified to create a library of probes with varying affinities and selectivities, enabling a more nuanced investigation of biological systems.

Scaffold for the Rational Design and Development of Novel Therapeutic Agents

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.govbohrium.comresearchgate.net Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. nih.govresearchgate.neteurekaselect.com

The structure of 4-(Thiophen-3-ylformamido)butanoic acid serves as a versatile template for the rational design of new drugs. The thiophene ring can be substituted at various positions to modulate its electronic properties and steric profile, thereby optimizing interactions with a target protein. nih.gov The butanoic acid linker provides a means to adjust the molecule's solubility and pharmacokinetic properties, as well as to introduce additional pharmacophoric features. For instance, the carboxylic acid group can mimic the side chain of acidic amino acids, potentially targeting the active sites of certain enzymes.

Table 1: Potential Therapeutic Targets for Thiophene-Based Scaffolds

| Therapeutic Area | Potential Protein Targets | Reference |

| Oncology | Kinases, Tubulin, Histone Deacetylases (HDACs) | nih.govbohrium.com |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | researchgate.net |

| Infectious Diseases | Bacterial and Fungal Enzymes | nih.gov |

| Neurology | Receptors and Enzymes in the Central Nervous System | eurekaselect.com |

Utility as Synthetic Intermediates for Complex Organic Molecules

In the realm of organic synthesis, thiophene-containing molecules are valuable building blocks for the construction of more complex chemical entities. numberanalytics.com The thiophene ring can undergo a variety of chemical transformations, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and ring-opening reactions, providing synthetic chemists with a versatile platform for molecular elaboration. numberanalytics.comnih.govorganic-chemistry.org

4-(Thiophen-3-ylformamido)butanoic acid, with its functionalized thiophene ring and a carboxylic acid handle, can serve as a key intermediate in multi-step syntheses. The carboxylic acid can be readily converted into other functional groups, such as esters, amides, or alcohols, allowing for its incorporation into larger and more intricate molecular architectures. The thiophene moiety itself can be further functionalized to introduce additional complexity and diversity.

Integration into High-Throughput Screening Libraries for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets to identify "hits". nih.govnih.govthermofisher.com The structural features of 4-(Thiophen-3-ylformamido)butanoic acid make it an attractive candidate for inclusion in HTS libraries.

Its relatively low molecular weight and the presence of both hydrogen bond donors and acceptors are desirable properties for drug-like molecules. By synthesizing a library of derivatives based on the 4-(Thiophen-3-ylformamido)butanoic acid scaffold, with systematic variations in the substituents on the thiophene ring and modifications to the butanoic acid chain, researchers can explore a significant chemical space. Screening such a library against a panel of disease-relevant targets could lead to the identification of novel hit compounds with therapeutic potential.

Synergistic Approaches with Computational Chemistry for Lead Optimization

The integration of computational chemistry with experimental synthesis and biological testing has become an indispensable strategy in drug discovery for accelerating the process of lead optimization. researchgate.netucl.ac.ukmdpi.com For a molecule like 4-(Thiophen-3-ylformamido)butanoic acid, computational methods can provide valuable insights into its potential biological activity and guide the design of more potent and selective analogs.

Molecular docking studies can predict the binding mode of this compound and its derivatives within the active site of a target protein, helping to rationalize structure-activity relationships (SAR). rsc.orgrsc.org Quantum mechanical calculations can be employed to understand the electronic properties of the thiophene ring and how they influence molecular interactions. Furthermore, molecular dynamics simulations can provide a dynamic picture of how the ligand-protein complex behaves over time. This synergistic approach allows for a more efficient exploration of the chemical space and a higher probability of success in developing a clinically viable drug candidate. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Thiophen-3-ylformamido)butanoic acid with high purity?

- Methodological Answer : The compound can be synthesized via amide bond formation between thiophen-3-ylformic acid and 4-aminobutanoic acid using coupling reagents such as EDC/HOBt. Post-synthesis purification is critical; recrystallization in ethanol or preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%). Validate purity via HPLC and elemental analysis .

Q. Which analytical techniques are optimal for characterizing the structural integrity of 4-(Thiophen-3-ylformamido)butanoic acid?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm the amide bond and thiophene ring connectivity.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

Cross-reference data with SciFinder or Reaxys for known analogs .

Q. What are the stability considerations for storing 4-(Thiophen-3-ylformamido)butanoic acid in laboratory settings?

- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) in desiccated conditions. Monitor stability via periodic HPLC analysis to detect hydrolysis or oxidation. Avoid exposure to light, as thiophene derivatives may degrade photochemically .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory potential of this compound?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based or spectrophotometric enzyme assays (e.g., for kinases or proteases).

- Kinetic Analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots.

- Controls : Include known inhibitors (positive controls) and DMSO vehicle controls.

- Dose-Response : Test a concentration range (1 nM–100 µM) to establish IC50 values.

Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : Re-analyze compound purity (HPLC, NMR) to rule out impurities.

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).

- Stereochemical Confirmation : Ensure correct stereochemistry via chiral HPLC or X-ray crystallography if applicable.

- Replicate Studies : Collaborate with independent labs to confirm reproducibility .

Q. How can computational methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases or GPCRs).

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies.

Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What approaches are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the thiophene substituents (e.g., bromo, methyl) or the butanoic acid chain length.

- Biological Screening : Test analogs in primary assays (e.g., enzyme inhibition) and secondary assays (e.g., cytotoxicity).

- QSAR Modeling : Use software like MOE or Open3DQSAR to correlate structural features with activity.

Highlight key analogs in a table:

| Analog Structure | Modification | Biological Activity (IC50) |

|---|---|---|

| 4-(Thiophen-2-ylformamido)butanoic acid | Thiophene substitution | 12.3 µM (Kinase X) |

| 4-(Thiophen-3-ylacetamido)butanoic acid | Amide linker elongation | Inactive |

Prioritize analogs with >10-fold activity improvements for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.